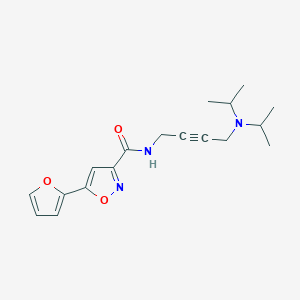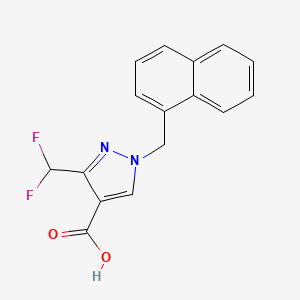![molecular formula C14H18N2O3 B2897847 N-[3-(hydroxymethyl)-4-(morpholin-4-yl)phenyl]prop-2-enamide CAS No. 2396580-31-5](/img/structure/B2897847.png)
N-[3-(hydroxymethyl)-4-(morpholin-4-yl)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(hydroxymethyl)-4-(morpholin-4-yl)phenyl]prop-2-enamide is an organic compound that features a morpholine ring, a hydroxymethyl group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(hydroxymethyl)-4-(morpholin-4-yl)phenyl]prop-2-enamide typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized from diethanolamine and sulfuric acid, which undergoes dehydration to form morpholine.
Attachment of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxymethylation, which involves the reaction of formaldehyde with the aromatic ring in the presence of a base.
Formation of the Prop-2-enamide Moiety: The prop-2-enamide group can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an alkene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and advanced purification techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(hydroxymethyl)-4-(morpholin-4-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The prop-2-enamide moiety can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-[3-(hydroxymethyl)-4-(morpholin-4-yl)phenyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of N-[3-(hydroxymethyl)-4-(morpholin-4-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The hydroxymethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the morpholine ring can modulate its pharmacokinetic properties. The prop-2-enamide moiety can participate in hydrogen bonding and other interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simple analog with a morpholine ring but lacking the hydroxymethyl and prop-2-enamide groups.
Hydroxymethylated Compounds: Compounds with a hydroxymethyl group that exhibit enhanced pharmacodynamic and pharmacokinetic properties.
4-Hydroxy-2-quinolones: Compounds with similar structural features and biological activities.
Uniqueness
N-[3-(hydroxymethyl)-4-(morpholin-4-yl)phenyl]prop-2-enamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholine ring, hydroxymethyl group, and prop-2-enamide moiety allows for versatile applications in various fields.
Properties
IUPAC Name |
N-[3-(hydroxymethyl)-4-morpholin-4-ylphenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-2-14(18)15-12-3-4-13(11(9-12)10-17)16-5-7-19-8-6-16/h2-4,9,17H,1,5-8,10H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJUTBXBQOPQBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=C(C=C1)N2CCOCC2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{5,6-dichloro-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B2897765.png)
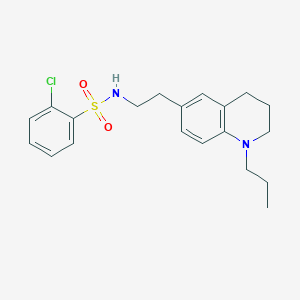

![3-Phenyl-2-azabicyclo[2.2.1]heptane](/img/structure/B2897772.png)
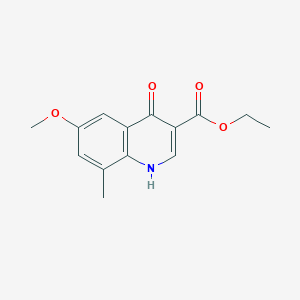
![N-(2-(6-((2-chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2897778.png)
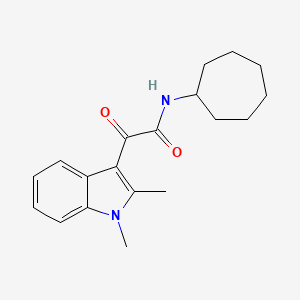

![3-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2897782.png)
![4-[2-(methylsulfanyl)benzoyl]-2-[4-(trifluoromethyl)phenyl]morpholine](/img/structure/B2897783.png)
![3-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide](/img/structure/B2897784.png)
